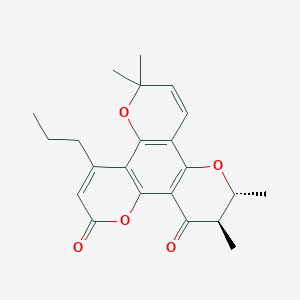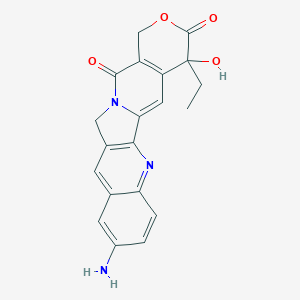
ジクワットジブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ジクワット(臭化物)は、臭化物や塩化物などの対イオンとの塩として、接触型除草剤として使用される有機二価カチオンです。植物の乾燥と落葉を引き起こすことが知られています。 ジクワット(臭化物)は、欧州連合では使用が承認されていませんが、米国など多くの他の国では登録が有効です .
科学的研究の応用
Diquat (bromide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving radical chemistry.
Biology: Employed in studies to understand the effects of oxidative stress on biological systems.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Widely used as a herbicide for controlling weeds in agricultural settings.
作用機序
ジクワット(臭化物)の作用機序は、植物の木部に吸収され、光合成中に光によって活性化されるというものです。この活性化により、ジクワット(臭化物)が還元されてフリーラジカルを形成し、その後酸化されて過酸化水素、スーパーオキシド、または中間ラジカルを生成します。 これらの活性酸素種は酸化ストレスを引き起こし、植物組織の乾燥と死につながります .
類似の化合物との比較
類似の化合物
独自性
ジクワット(臭化物)は、その速効性と、適用後数日で植物の乾燥と壊死を引き起こす能力においてユニークです。 グリホサートはゆっくりと作用し、植物全体に移動しますが、ジクワット(臭化物)は迅速に作用し、環境に非常に永続的です .
生化学分析
Biochemical Properties
Diquat Dibromide interacts with various enzymes, proteins, and other biomolecules. It was determined by the increases in malondialdehyde (MDA) level, superoxide dismutase (SOD), and catalase (CAT) activities and decreases in glutathione (GSH) levels that Diquat Dibromide administration caused oxidative stress depending on the dose .
Cellular Effects
Diquat Dibromide has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Increasing doses of Diquat Dibromide caused a decrease in all physiological parameters and mitotic index ratio .
Molecular Mechanism
Diquat Dibromide exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes micronucleus and chromosomal abnormalities and tail DNA formation in genetic parameters .
Temporal Effects in Laboratory Settings
The effects of Diquat Dibromide change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diquat Dibromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Diquat Dibromide is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Diquat Dibromide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
ジクワット(臭化物)は、加熱したラネーニッケル触媒上でピリジンを酸化カップリングして2,2'-ビピリジンを形成することによって合成されます。 次に、1,2-ジブロモエタンと反応させてエチレン架橋を形成します .
工業生産方法
ジクワット(臭化物)の工業生産は、同じ合成経路を使用しますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために、反応条件を正確に制御する必要があります。 最終生成物は通常、白色または黄色の結晶として得られます .
化学反応の分析
反応の種類
ジクワット(臭化物)は、次のようないくつかの種類の化学反応を起こします。
一般的な試薬と条件
ジクワット(臭化物)の反応で使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤と、過酸化水素などの酸化剤が含まれます。 反応は通常、目的の生成物が生成されるように、制御された温度と圧力の条件下で行われます .
生成される主な生成物
ジクワット(臭化物)の反応から生成される主な生成物には、ラジカルカチオンと、過酸化水素やスーパーオキシドなどのさまざまな酸化種が含まれます .
科学研究の応用
ジクワット(臭化物)は、次のような幅広い科学研究の応用を持っています。
類似化合物との比較
Similar Compounds
Paraquat: Another bipyridine herbicide with similar herbicidal properties but more effective as a non-selective herbicide.
Glyphosate: A broad-spectrum herbicide that inhibits the synthesis of amino acids essential for plant growth.
Uniqueness
Diquat (bromide) is unique in its rapid action and ability to cause desiccation and necrosis in plants within a few days of application. Unlike glyphosate, which works more slowly and translocates throughout the plant, diquat (bromide) acts quickly and is highly persistent in the environment .
特性
CAS番号 |
85-00-7 |
|---|---|
分子式 |
C12H12BrN2+ |
分子量 |
264.14 g/mol |
IUPAC名 |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;bromide |
InChI |
InChI=1S/C12H12N2.BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;/h1-8H,9-10H2;1H/q+2;/p-1 |
InChIキー |
JXEXEPZXXFNEHA-UHFFFAOYSA-M |
SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
正規SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-] |
密度 |
1.22 to 1.27 at 68 °F (USCG, 1999) 1.22-1.27 |
melting_point |
less than 608 °F (decomposes) (NTP, 1992) <608°F (decomposes) |
| 6385-62-2 85-00-7; 2764-72-9 |
|
物理的記述 |
Diquat is a yellow crystalline solid dissolved in a liquid carrier. It is a water emulsifiable liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide. Yellow crystalline solid dissolved in a liquid carrier. |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
溶解性 |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |
同義語 |
6,7-Dihydrodipyrido[1,2-a:2’,1’-c]pyrazinediium Dibromide Monohydrate; _x000B_1,1’-Ethylene-2,2’-dipyridylium Dibromide Monohydrate; FB/2; Reglone; |
蒸気圧 |
less than 0.000010 mm Hg at 68 °F (NTP, 1992) <0.000010 mmHg |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)



![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)



